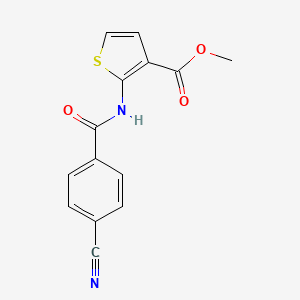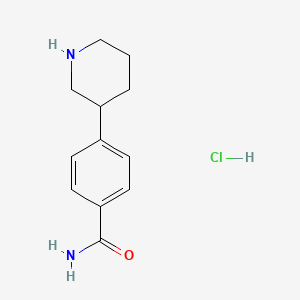
4-(Piperidin-3-yl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(piperidin-3-yl)benzamide hydrochloride is a chemical compound that features a piperidine ring attached to a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable target for drug discovery and development .
作用机制
Target of Action
The primary target of 4-(Piperidin-3-yl)benzamide HCl is the Hypoxia-inducible factor 1 (HIF-1), an important transcription factor that targets a series of adaptation genes under hypoxic conditions . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .
Mode of Action
4-(Piperidin-3-yl)benzamide HCl interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . It also upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
Result of Action
The molecular and cellular effects of 4-(Piperidin-3-yl)benzamide HCl’s action include the induction of HIF-1α protein and downstream target gene p21, and the upregulation of cleaved caspase-3, which promotes tumor cells apoptosis .
Action Environment
The action of 4-(Piperidin-3-yl)benzamide HCl is influenced by environmental factors such as hypoxia. The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-3-yl)benzamide hydrochloride typically involves the reaction of 4-(piperidin-3-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the benzamide derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity .
化学反应分析
Types of Reactions
4-(piperidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamide derivatives.
科学研究应用
4-(piperidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
相似化合物的比较
Similar Compounds
N-(piperidin-4-yl)benzamide: Similar structure but with the piperidine ring attached at a different position.
4-(piperidin-3-yl)benzoic acid: Precursor in the synthesis of 4-(piperidin-3-yl)benzamide hydrochloride.
Piperine: A naturally occurring piperidine derivative with different pharmacological properties
Uniqueness
This compound is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the piperidine ring and the benzamide moiety allows for versatile interactions with biological targets, making it a valuable compound in drug discovery .
属性
IUPAC Name |
4-piperidin-3-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-9(4-6-10)11-2-1-7-14-8-11;/h3-6,11,14H,1-2,7-8H2,(H2,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCGMYITTLXSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci)](/img/structure/B2701001.png)
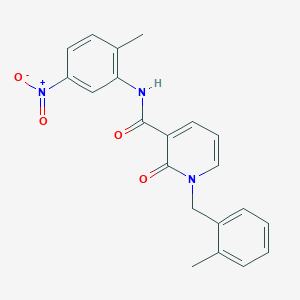
methanone](/img/structure/B2701003.png)
![N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2701004.png)
![3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one](/img/structure/B2701007.png)
![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2701009.png)
![2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2701010.png)
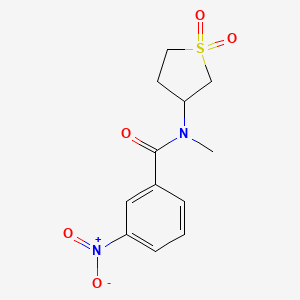
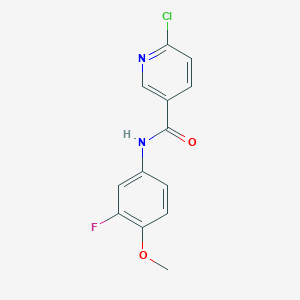
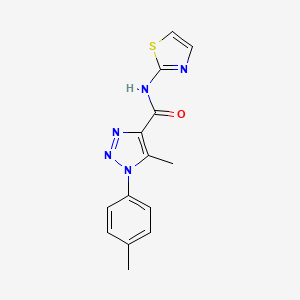
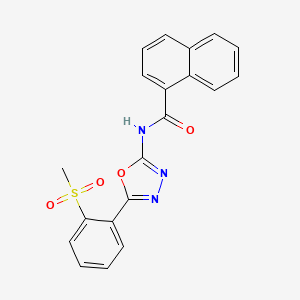
![6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2701022.png)
![methyl 2-(2-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2701023.png)
